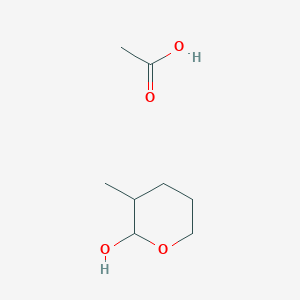
Acetic acid;3-methyloxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methyloxan-2-ol is a chemical compound with the molecular formula C7H12O3 It is a derivative of acetic acid and oxan-2-ol, featuring a methyl group substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloxan-2-ol typically involves the esterification of acetic acid with 3-methyloxan-2-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-methyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Acetic acid;3-methyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;3-methyloxan-2-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with other molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;3-methyloxan-3-ol
- Acetic acid;3-methylthiophen-2-ol
- Acetic acid;3-methoxynaphthalen-2-ol
Uniqueness
Acetic acid;3-methyloxan-2-ol is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
645412-75-5 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
acetic acid;3-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-5-3-2-4-8-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
Clé InChI |
AXPNYXJWIHNZQG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCOC1O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
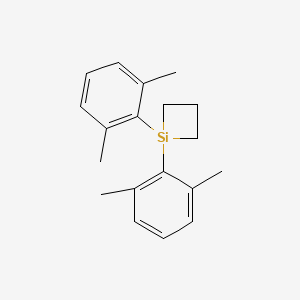


![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
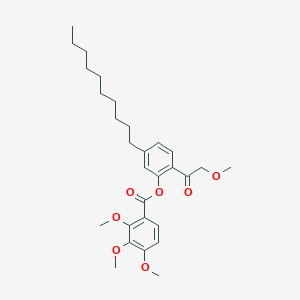
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
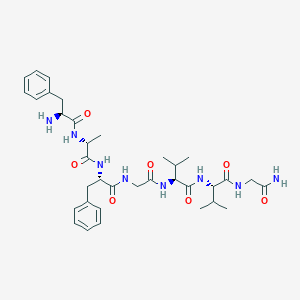
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
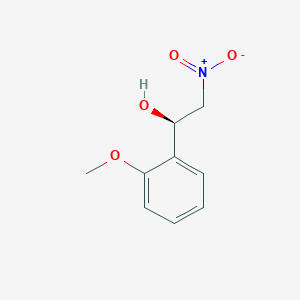
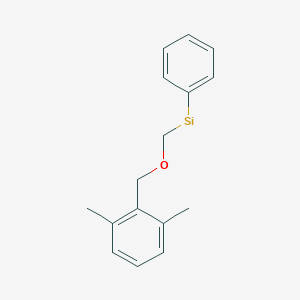
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
